molecular formula C11H14N2 B13528669 1-isopropyl-1H-indol-5-amine

1-isopropyl-1H-indol-5-amine

Cat. No.: B13528669
M. Wt: 174.24 g/mol
InChI Key: KOTSNSOZDLEYLF-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features an indole core with an isopropyl group at the nitrogen atom and an amine group at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indol-5-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include an appropriate isopropyl-substituted phenylhydrazine and a suitable ketone or aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst selection, to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

1-Isopropyl-1H-indol-5-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in various chemical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

    1-Methyl-1H-indol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.

    1-Ethyl-1H-indol-5-amine: Features an ethyl group instead of an isopropyl group.

    1-Propyl-1H-indol-5-amine: Contains a propyl group instead of an isopropyl group.

Uniqueness: 1-Isopropyl-1H-indol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and ability to cross biological membranes, potentially increasing its efficacy in certain applications.

Biological Activity

1-Isopropyl-1H-indol-5-amine, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an isopropyl group attached to the indole nitrogen, which influences its pharmacological properties. Research has indicated that indole derivatives often exhibit a range of biological effects, including anticancer, antimicrobial, and neuroprotective activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole moiety is known for its capability to modulate signaling pathways and enzyme activities. For instance, compounds with similar structures have been shown to inhibit specific enzymes or act as receptor agonists or antagonists, leading to therapeutic effects in various disease models .

Biological Activities

This compound has been investigated for several key biological activities:

  • Anticancer Activity : Studies have demonstrated that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms often involve the modulation of pathways related to cell proliferation and survival .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against a variety of pathogens. The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes may be responsible for this activity .
  • Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro assays revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways .
  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent .
  • Neuroprotection : In models of oxidative stress-induced neuronal injury, this compound demonstrated protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerSignificant inhibitionInduction of apoptosis via caspase activation
AntimicrobialModerate efficacyInhibition of bacterial growth
NeuroprotectiveProtectiveReduction of oxidative stress

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-propan-2-ylindol-5-amine

InChI

InChI=1S/C11H14N2/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,12H2,1-2H3

InChI Key

KOTSNSOZDLEYLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

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